HTS Profiling Across Four Pharmacologically Distinct Targets: Multi‑Target Screening Fingerprint vs. Single‑Target Analogs
N'-[(1‑Benzyl‑4‑piperidinyl)carbonyl]‑4‑methylbenzenecarbohydrazide has been screened in four discrete PubChem primary HTS assays: RGS4 potentiator/activator (AID 463111), mu‑opioid receptor agonist (AID 504326), ADAM17 inhibitor (AID 720648), and M1 muscarinic receptor agonist (AID 588814) . This breadth of primary screening data across GPCR and protease targets is a distinguishing feature. In contrast, the closest structural analog, 1‑benzylpiperidine‑4‑carbohydrazide (CAS 74045‑91‑3), lacks any recorded PubChem bioassay data, and N‑(4‑methylbenzoyl)‑4‑benzylpiperidine (DB07123) has only a single annotated target (M. tuberculosis InhA) [1]. The multi‑assay footprint reduces the risk of target‑class blind spots during lead identification or chemical probe selection, as the compound's behavior has been partially characterized across mechanistically unrelated systems.
| Evidence Dimension | Number of distinct PubChem primary HTS assays with deposited screening data |
|---|---|
| Target Compound Data | 4 assays (RGS4, mu‑opioid, ADAM17, M1) |
| Comparator Or Baseline | 1-Benzylpiperidine‑4‑carbohydrazide: 0 assays; DB07123: 1 target (InhA) |
| Quantified Difference | 4‑fold more assay coverage vs. DB07123; no HTS data available for the simpler hydrazide analog |
| Conditions | PubChem BioAssay database; primary HTS single‑concentration screening format; specific AID records as listed |
Why This Matters
A compound with a broader deposited HTS fingerprint enables faster triage in multi‑target discovery programs and reduces the need for de novo primary screening, directly affecting procurement prioritization.
- [1] DrugBank. DB07123 – N-(4-METHYLBENZOYL)-4-BENZYLPIPERIDINE. Target: Enoyl-[acyl-carrier-protein] reductase [NADH] (InhA). https://go.drugbank.com/drugs/DB07123 (accessed 2026-05-01). View Source
